3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[4,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle .
Mode of Action
Related compounds like pyrazolo[4,3-d]pyrimidines have shown to inhibit cdks . They likely interact with these targets, leading to changes in their activity and subsequently affecting cell cycle progression .
Biochemical Pathways
Given that similar compounds inhibit cdks , it can be inferred that this compound may affect pathways related to cell cycle regulation.
Result of Action
Compounds that inhibit cdks, like this one might, typically result in the arrest of cell cycle progression, which can lead to the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with suitable reagents such as amidines or ureas under specific conditions.
Introduction of Substituents: The substituents, such as the 3,4-dimethylphenyl and 2-oxo-2-phenylethyl groups, are introduced through various substitution reactions, often involving halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-1,2,3-benzotriazin-4(3H)-one
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials
Uniqueness
3-(3,4-dimethylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific combination of substituents and the fused triazolopyrimidine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-19-18(22-23-25)20(27)24(12-21-19)11-17(26)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEMLZIOGXZADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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